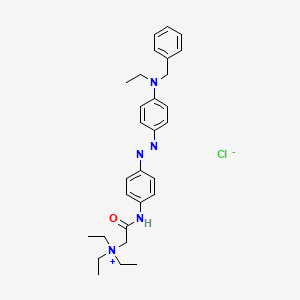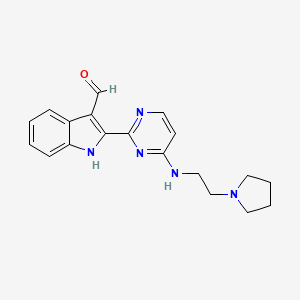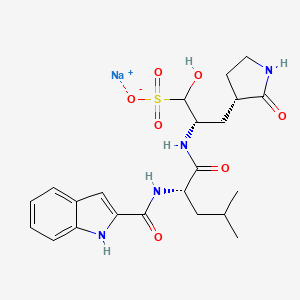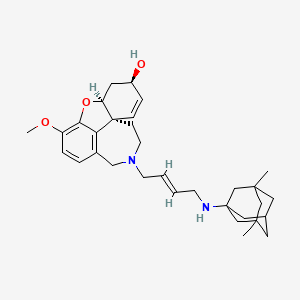
AChE-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-41 is a compound known for its acetylcholinesterase inhibitory capabilities. It is a hybrid of Galantamine and Memantine, which are both known for their roles in treating neurodegenerative diseases such as Alzheimer’s disease. This compound demonstrates enhanced plasma stability and similar microsomal stability in vitro but has a reduced half-life and accelerated clearance in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-41 involves the combination of Galantamine and Memantine derivatives. The process typically includes radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The obtained compounds are characterized by spectroscopic methods .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. This would involve the use of industrial reactors and purification systems to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: AChE-IN-41 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
AChE-IN-41 has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and its effects on neurotransmission.
Biology: Investigated for its potential to modulate cholinergic transmission in the nervous system.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: Potentially used in the development of new pharmaceuticals targeting acetylcholinesterase.
Mechanism of Action
AChE-IN-41 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions. This leads to improved cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Comparison: AChE-IN-41 is unique due to its hybrid nature, combining the properties of Galantamine and Memantine. This hybridization results in enhanced plasma stability and similar microsomal stability in vitro, although it has a reduced half-life and accelerated clearance in vivo compared to its parent compounds . This makes this compound a promising candidate for further research and development in the field of neurodegenerative disease treatment.
Properties
Molecular Formula |
C32H44N2O3 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1S,12S,14R)-4-[(E)-4-[(3,5-dimethyl-1-adamantyl)amino]but-2-enyl]-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C32H44N2O3/c1-29-15-22-16-30(2,19-29)21-31(17-22,20-29)33-11-4-5-12-34-13-10-32-9-8-24(35)14-26(32)37-28-25(36-3)7-6-23(18-34)27(28)32/h4-9,22,24,26,33,35H,10-21H2,1-3H3/b5-4+/t22?,24-,26-,29?,30?,31?,32-/m0/s1 |
InChI Key |
MQXBZGXYQPDNAD-UDEYFRBPSA-N |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC/C=C/CN4CC[C@@]56C=C[C@@H](C[C@@H]5OC7=C(C=CC(=C67)C4)OC)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC=CCN4CCC56C=CC(CC5OC7=C(C=CC(=C67)C4)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
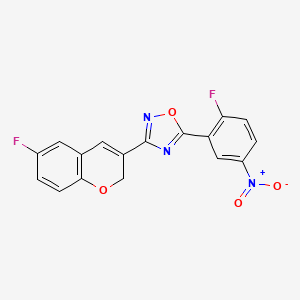
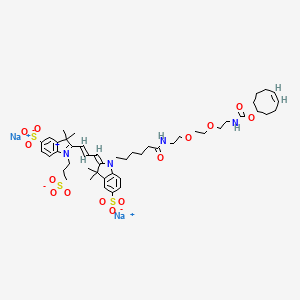
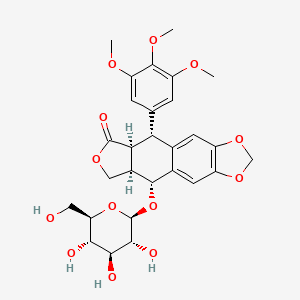
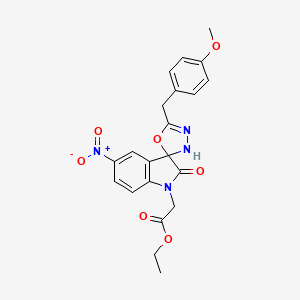
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
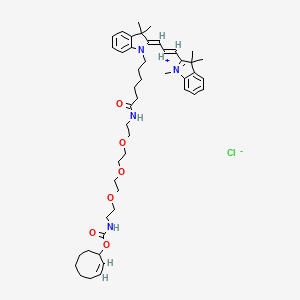
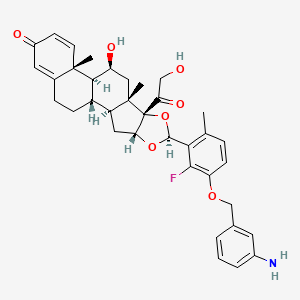
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
